

# 19F NMR Characterization Guide: 2-Chloro-2,3,3-trifluorocyclobutanone

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## Compound of Interest

Compound Name: 2-Chloro-2,3,3-Trifluorocyclobutanone  
Cat. No.: B12848385

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## Executive Summary

**2-Chloro-2,3,3-trifluorocyclobutanone** is a specialized fluorinated building block used to introduce trifluorinated motifs into small molecule drugs and agrochemicals. Unlike its more common analog, 3,3-difluorocyclobutanone, this scaffold offers a unique chiral center at C2 and a gem-difluoro group at C3, creating a distinct electronic and steric profile.

This guide details the <sup>19</sup>F NMR spectral signature of the compound, distinguishing it from regioisomers and common impurities. It also provides a comparative analysis against alternative fluorinated cyclobutanones to aid in scaffold selection during lead optimization.

## Chemical Structure & Properties

The molecule possesses a rigid four-membered ring with a ketone functionality. The presence of a chlorine and fluorine atom at the

-position (C2) renders the adjacent gem-difluoro group at C3 magnetically non-equivalent (diastereotopic), leading to a complex second-order NMR spectrum.

Property	Data
IUPAC Name	2-Chloro-2,3,3-trifluorocyclobutan-1-one
Molecular Formula	C
	H
	ClF
	O
Molecular Weight	158.51 g/mol
Key Functionality	-Chloro ketone (reactive electrophile), Gem-difluoro group
Chirality	C2 is a chiral center; typically synthesized as a racemate

## Synthesis & Regiochemistry

The primary route to **2-chloro-2,3,3-trifluorocyclobutanone** is the [2+2] cycloaddition of chlorotrifluoroethylene (CTFE) and ketene. This reaction is governed by electronic polarity, where the nucleophilic terminus of the fluoroolefin attacks the electrophilic central carbon of the ketene.

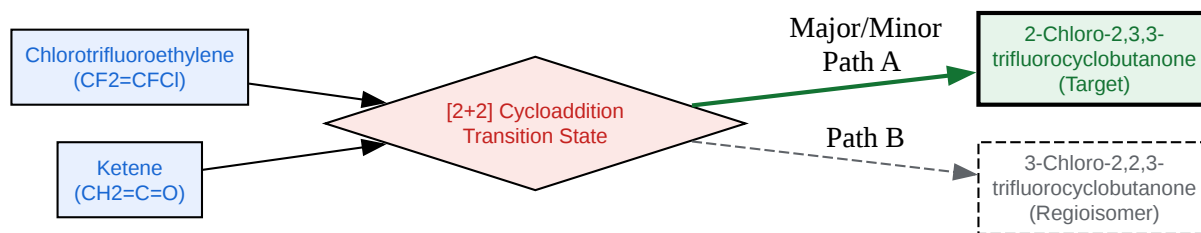
## Regiochemical Outcome

The reaction of CTFE (

) with ketene (

) can theoretically yield two regioisomers. The 2-chloro-2,3,3-trifluoro- isomer is formed when the

end of the olefin bonds to the carbonyl carbon. However, literature on similar fluoroolefins suggests a mixture is often obtained, requiring careful NMR analysis for confirmation.



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Caption: Synthetic pathway via [2+2] cycloaddition showing potential regioisomers.

## 19F NMR Characterization

The <sup>19</sup>F NMR spectrum of **2-chloro-2,3,3-trifluorocyclobutanone** is characterized by three distinct fluorine environments. Due to the chiral center at C2, the two fluorines at C3 are diastereotopic (

and

), resulting in an AB pattern with further coupling to the fluorine at C2 (

) and protons at C4.

## Predicted Spectral Data (CDCl<sub>3</sub>, 376 MHz)

Nucleus	Assignment	Chemical Shift ( , ppm)*	Multiplicity	Coupling Constants ( , Hz)
F-19	F-C2 ( -F)	-115 to -125	ddd	Hz (cis/trans) Hz
F-19	F-C3 (A) ( -F)	-120 to -135	ddd	Hz (Geminal) Hz
F-19	F-C3 (B) ( -F)	-125 to -140	ddd	Hz (Geminal) Hz

\*Note: Shifts are referenced to CFCl<sub>3</sub>

(0 ppm). Exact values vary by solvent and concentration. The large geminal coupling ( ) is the diagnostic feature of the cyclobutane ring.

## Key Diagnostic Features

- **Chiral Non-Equivalence:** Unlike symmetric 3,3-difluorocyclobutanone (which shows a singlet or triplet), the C3 fluorines in this molecule will appear as a widely separated AB quartet (or complex multiplet) due to the adjacent chiral C2-Cl center.
- **Geminal Coupling:** The geminal F-F coupling constant ( ) of ~200–240 Hz is characteristic of fluorinated cyclobutanes, significantly larger than in acyclic systems.
- **Vicinal Coupling:** The coupling between F-C2 and F-C3 ( ) provides stereochemical information. Cis-fluorines typically exhibit larger -values than trans-fluorines in cyclobutane rings.

## Comparative Analysis: Alternatives in Drug Design

When selecting a fluorinated cyclobutanone building block, researchers must weigh reactivity against stability and structural diversity.

Feature	2-Chloro-2,3,3-trifluorocyclobutanone	3,3-Difluorocyclobutanone	Hexafluorocyclobutanone
Structure	-Cl, -F, -F	-F only	Perfluorinated
Reactivity	High: -halo ketone allows nucleophilic substitution at C2.	Moderate: Standard ketone reactivity.[1][2]	Very High: Hydrates readily; volatile.
Chirality	Yes (C2).[1] Racemic mixture.[1][2]	No. Achiral.	No. Achiral.
<sup>19</sup> F NMR	Complex (3 signals, ABX system).	Simple (1 signal, triplet or pentet).	Simple (1 signal).
Application	Access to trifluorinated scaffolds; heterocycle synthesis via Hantzsch-type reactions.	Introduction of gem-difluoro group (bioisostere for C=O or O).	Specialized perfluoro-synthesis.

Recommendation: Use **2-Chloro-2,3,3-trifluorocyclobutanone** when you need to introduce a high F-content motif or require the

-chloro handle for subsequent ring-forming reactions (e.g., synthesis of fluorinated aminothiazoles). Use 3,3-Difluorocyclobutanone for simple bioisosteric replacement of a methylene group.

## Experimental Protocol: NMR Sample Preparation

To ensure reproducible characterization, follow this standardized protocol.

- Solvent Selection: Use CDCl<sub>3</sub>

(Deuterated Chloroform) for routine analysis. For resolving overlapping signals, Acetone-d<sub>6</sub> or Benzene-d<sub>6</sub>

are excellent alternatives due to their different magnetic anisotropy.

- Internal Standard: Add

-Trifluorotoluene (

-63.72 ppm) or Hexafluorobenzene (

-164.9 ppm) as an internal reference. Do not rely on the lock signal alone for precise chemical shift reporting.

- Parameter Setup:

- Spectral Width: Set to at least 100 ppm (-50 to -150 ppm) to capture all signals.

- Relaxation Delay (D1): Set to

2.0 seconds. Fluorine nuclei in strained rings can have long T<sub>1</sub> relaxation times; insufficient delay leads to poor integration accuracy.

- Pulse Angle: 30° pulse is recommended for quantitative integration.

## References

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## Sources

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